![molecular formula C7H6ClFO B1586977 3-Chloro-2-fluoroanisole CAS No. 261762-56-5](/img/structure/B1586977.png)
3-Chloro-2-fluoroanisole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve the use of nucleophilic aromatic substitution reactions . These reactions typically require a halogenated aromatic compound and a nucleophile, such as methoxide, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoroanisole undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a halogen atom with a nucleophile, such as methoxide.
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include methoxide and halogenated aromatic compounds.
Suzuki–Miyaura Coupling: Common reagents include aryl halides, organoboron compounds, and palladium catalysts.
Major Products:
Nucleophilic Aromatic Substitution: The major product is typically an aromatic compound with a substituted nucleophile.
Suzuki–Miyaura Coupling: The major product is a biaryl compound formed through the coupling of the aryl halide and the organoboron compound.
Scientific Research Applications
Scientific Research Applications
3-Chloro-2-fluoroanisole is utilized in various scientific research domains:
Organic Synthesis
- Intermediate in Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies
- Enzyme Interaction Studies: The compound is used to investigate enzyme interactions and metabolic pathways due to its unique electronic properties induced by the chlorine and fluorine substituents.
Medicinal Chemistry
- Pharmaceutical Development: Its unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways.
Case Study 1: Synthesis of Tetraaryladamantanes
In a study focused on the synthesis of tetraaryladamantanes (TAAs), researchers utilized 3-chloroanisole derivatives, including this compound, to achieve high yields of regioisomers through Friedel–Crafts alkylation reactions. The study demonstrated that subtle differences in substitution patterns significantly influence product distribution and yield outcomes .
Case Study 2: Photoionization Studies
Research involving photoionization spectroscopy highlighted the stability of various rotamers of chlorinated anisoles, including this compound. The study provided insights into the electronic transitions and stability of these compounds under different conditions, showcasing their potential in spectroscopic applications .
Table 1: Comparison of Reactivity with Related Compounds
Compound | Reactivity Level | Key Reactions |
---|---|---|
This compound | Moderate | Nucleophilic substitutions, oxidation |
3-Fluoroanisole | High | Electrophilic aromatic substitutions |
3-Chloroanisole | Low | Limited due to steric hindrance |
Table 2: Applications in Various Fields
Field | Application Description |
---|---|
Organic Chemistry | Intermediate for synthesizing pharmaceuticals |
Biochemistry | Study of metabolic pathways and enzyme interactions |
Material Science | Development of specialty chemicals and agrochemicals |
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoroanisole involves its interaction with various molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes a substitution of the halogen atom with a nucleophile, resulting in the formation of a new aromatic compound . In Suzuki–Miyaura coupling reactions, the compound forms carbon-carbon bonds with organoboron compounds through the action of a palladium catalyst .
Comparison with Similar Compounds
3-Chloroanisole: Similar in structure but lacks the fluorine atom.
2-Fluoroanisole: Similar in structure but lacks the chlorine atom.
3-Bromo-2-fluoroanisole: Similar in structure but has a bromine atom instead of a chlorine atom.
Uniqueness: 3-Chloro-2-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This dual substitution can provide distinct properties and reactivity patterns compared to other similar compounds .
Biological Activity
3-Chloro-2-fluoroanisole (CFA) is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure and substituents make it a valuable intermediate in the synthesis of biologically active compounds. This article explores the biological activity of CFA, highlighting its applications, research findings, and case studies.
- Molecular Formula : CHClF
- Molecular Weight : 160.57 g/mol
- CAS Number : 261762-56-5
- IUPAC Name : 1-chloro-2-fluoro-3-methoxybenzene
Applications
Pharmaceutical Development : CFA is utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its fluorinated and chlorinated groups enhance the biological activity and selectivity of the resulting compounds.
Agricultural Chemicals : The compound is also employed in formulating agrochemicals, including herbicides and fungicides, which improve crop protection and yield. The halogen substituents contribute to the efficacy of these agrochemicals by modifying their interaction with biological targets.
Material Science : Research into CFA's properties has led to its exploration in developing new materials, such as polymers and coatings that require specific chemical resistance.
Biological Activity
Research indicates that CFA exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated that CFA possesses antimicrobial properties against various bacterial strains. The presence of chlorine and fluorine enhances its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : As an intermediate for anti-inflammatory drugs, CFA has shown potential in reducing inflammation markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : Preliminary studies suggest that CFA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study focused on synthesizing novel anti-inflammatory agents from CFA derivatives highlighted its role as a key intermediate. The derivatives exhibited enhanced activity compared to non-fluorinated counterparts, demonstrating that the introduction of fluorine atoms significantly improves pharmacological properties .
Case Study 2: Agrochemical Formulation
In agricultural research, CFA was incorporated into herbicide formulations. Field trials showed that crops treated with CFA-based herbicides had improved resistance to common weeds compared to traditional herbicides .
Research Findings
Recent investigations into the reaction mechanisms involving CFA have revealed valuable insights:
- Regioselectivity in Reactions : Research indicates that reactions involving CFA can lead to complex mixtures of products, emphasizing the importance of regioselectivity in synthetic pathways .
- Thermodynamic vs Kinetic Products : Studies have shown that CFA can yield different products based on reaction conditions, highlighting its versatility as a synthetic building block .
Data Table
Property | Value |
---|---|
Molecular Formula | CHClF |
Molecular Weight | 160.57 g/mol |
CAS Number | 261762-56-5 |
Biological Activity | Antimicrobial, Anti-inflammatory |
Applications | Pharmaceuticals, Agrochemicals |
Properties
IUPAC Name |
1-chloro-2-fluoro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFVXCYDOOGQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378574 | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-56-5 | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.